molecular formula C12H18BNO3 B1591280 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1034297-69-2

2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B1591280
CAS No.: 1034297-69-2
M. Wt: 235.09 g/mol
InChI Key: VYWCRVNLPOVYJH-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)9-7-6-8-10(14-9)15-5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWCRVNLPOVYJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590553
Record name 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034297-69-2
Record name 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Preparation Methods

Starting Materials

Catalysts and Reagents

  • Palladium catalysts such as Pd(dppf)Cl2 or Pd(PPh3)4.
  • Base such as potassium acetate (KOAc) or potassium carbonate (K2CO3).
  • Solvents like 1,4-dioxane or dimethylformamide (DMF).

Reaction Conditions

  • Heating at 80–100°C for several hours (typically 6–24 hours).
  • Inert atmosphere (nitrogen or argon) to prevent catalyst degradation.

Reaction Mechanism

  • Oxidative addition of the halogenated pyridine to Pd(0).
  • Transmetalation with bis(pinacolato)diboron.
  • Reductive elimination to form the boronate ester.

Example Preparation Procedure

Step Description
1 Dissolve 2-methoxy-6-bromopyridine (1 equiv) and bis(pinacolato)diboron (1.2 equiv) in 1,4-dioxane.
2 Add Pd(dppf)Cl2 (2–5 mol%) and potassium acetate (3 equiv).
3 Stir the mixture under nitrogen atmosphere at 90°C for 12 hours.
4 Cool the reaction, dilute with water, extract with ethyl acetate.
5 Purify the product by column chromatography to obtain this compound.

Alternative Methods and Notes

  • Direct borylation via C-H activation : Some advanced methods use iridium catalysts to directly borylate the C-H bond at the 6-position of 2-methoxypyridine, but these are less common and require specialized conditions.
  • Solubility and Storage : The compound is soluble in common organic solvents and should be stored at 2–8°C or below to maintain stability. Stock solutions can be prepared in DMSO or other solvents as per solubility data.
  • Purity and Yield : Typical yields range from 60% to 85% depending on reaction scale and purification methods.

Data Table: Summary of Preparation Parameters

Parameter Details
Starting material 2-Methoxy-6-bromopyridine
Boron source Bis(pinacolato)diboron
Catalyst Pd(dppf)Cl2 or Pd(PPh3)4
Base Potassium acetate (KOAc) or potassium carbonate
Solvent 1,4-Dioxane or DMF
Temperature 80–100°C
Reaction time 6–24 hours
Atmosphere Nitrogen or argon
Purification Column chromatography
Yield 60–85%
Molecular weight of product 235.09 g/mol
Storage 2–8°C, avoid repeated freeze-thaw cycles

Research Findings and Optimization

  • The choice of base and solvent significantly affects the reaction efficiency. Potassium acetate in 1,4-dioxane is often optimal for high yield.
  • Catalyst loading can be minimized to 2 mol% without loss of yield in some cases, improving cost-effectiveness.
  • Reaction time can be shortened by microwave-assisted heating, though this requires specialized equipment.
  • The boronate ester formed is stable under standard storage but sensitive to moisture and air over prolonged periods, necessitating inert atmosphere handling during synthesis and storage.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications in Organic Synthesis

  • Reagent in Cross-Coupling Reactions
    • The compound serves as a versatile reagent in Suzuki-Miyaura cross-coupling reactions. It facilitates the formation of carbon-carbon bonds by reacting with aryl halides and is particularly useful in synthesizing biaryl compounds .
  • Synthesis of Functionalized Pyridines
    • It is employed in the synthesis of various functionalized pyridines, which are essential building blocks in pharmaceuticals and agrochemicals. The presence of the dioxaborolane moiety enhances reactivity and selectivity during chemical transformations .
  • Boronic Acid Derivative
    • As a boronic acid derivative, it can participate in reactions with diols and polyols to form boronate esters, which are useful intermediates in organic synthesis .

Applications in Materials Science

  • Organic Light Emitting Diodes (OLEDs)
    • The compound has been explored for its potential use in OLEDs due to its favorable optical properties. Its incorporation into polymer matrices enhances light-emitting efficiency and stability .
  • Polymer Chemistry
    • It is utilized in the development of novel copolymers that exhibit enhanced electrochemical properties. These copolymers are based on benzothiadiazole and electron-rich arene units, making them suitable for applications in organic photovoltaics .

Applications in Medicinal Chemistry

  • Drug Development
    • The structure of this compound allows for modifications that can lead to the discovery of new therapeutic agents. Its ability to form stable complexes with biological targets makes it a candidate for drug development .
  • Targeting Mechanisms
    • Research indicates that compounds containing boron can interact with biomolecules such as proteins and nucleic acids, potentially leading to novel mechanisms for targeting diseases like cancer .

Case Studies

Study Application Findings
Study on OLEDsUse in OLEDsDemonstrated improved luminescence efficiency when incorporated into polymer films.
Polymer SynthesisCopolymerizationEnhanced electrochemical performance observed in copolymers synthesized with this compound as a monomer.
Medicinal ChemistryDrug DevelopmentIdentified as a promising scaffold for developing new anticancer agents due to its boron moiety's unique reactivity.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the desired product .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

Table 1: Key Structural and Functional Differences
Compound Name Substituent Position/Type Molecular Weight (g/mol) Key Applications/Properties Reference
2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 2-methoxy, 6-boronate 235.09 Cross-coupling reactions; pharmaceutical intermediates
2-Methoxy-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 2-methoxy, 4-methyl, 6-boronate 249.11 Enhanced steric bulk for selective coupling; material science applications
2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 2-bromo, 6-boronate 281.94 Halogenated intermediates for sequential functionalization
2-Ethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 2-ethoxy, 6-boronate 249.11 Improved solubility in non-polar solvents; agrochemical synthesis

Key Observations :

  • Methoxy vs. Ethoxy : Ethoxy substituents (e.g., 2-ethoxy analog) increase hydrophobicity, improving solubility in organic phases .
  • Methyl vs. Methoxy : Methyl groups (e.g., 4-methyl analog) introduce steric hindrance, reducing reaction rates in cross-coupling but enhancing regioselectivity .
  • Halogenated Derivatives : Bromo-substituted analogs (e.g., 2-bromo-6-boronate pyridine) allow sequential functionalization, enabling modular synthesis of complex molecules .

Heterocyclic Systems with Boronate Esters

Table 2: Comparison with Non-Pyridine Boronate Esters
Compound Name Core Structure Molecular Weight (g/mol) Key Applications Reference
2-Phenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine 324.20 Anticancer agents (PI3Kα inhibitors); improved pharmacokinetics
tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(trimethylsilyl)pyrrolidine-1-carboxylate Pyrrolidine 321.61 Hydrogenation intermediates; silicon incorporation for material stability
4′-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2′:6′,2″-terpyridine Terpyridine 425.30 Coordination chemistry; iron(II) ligands for supramolecular assemblies

Key Observations :

  • Imidazopyridine Derivatives : The imidazo[1,2-a]pyridine core (e.g., compound 12a) enhances planar rigidity, improving binding to biological targets like PI3Kα .
  • Pyrrolidine/Piperidine Analogs : Saturated nitrogen-containing rings (e.g., 2ab) reduce aromaticity, favoring hydrogenation reactions and stabilizing transition metals .
  • Terpyridine Ligands : Boronate-functionalized terpyridines (e.g., compound 2a) enable modular assembly of metal-organic frameworks (MOFs) with tunable redox properties .

Functional Group Effects on Reactivity

  • Electron-Donating Groups (e.g., Methoxy) : Increase electron density at the pyridine ring, accelerating oxidative addition in palladium-catalyzed cross-couplings .
  • Steric Hindrance (e.g., Methyl or Trimethylsilyl) : Reduces undesired side reactions but may lower yields in sterically crowded systems (e.g., compound 2ab, 36% yield) .
  • Biological Activity: Imidazopyridine boronate esters (e.g., 12a–c) exhibit IC₅₀ values in the nanomolar range for cancer targets, outperforming simpler pyridine analogs .

Biological Activity

2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boron-containing compound that has garnered attention for its potential biological activities. This article aims to explore the biological properties of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Chemical Formula : C₁₂H₁₈BNO₃
  • Molecular Weight : 235.09 g/mol
  • CAS Number : 1034297-69-2
  • Synonyms : 6-Methoxypyridine-2-Boronic Acid Pinacol Ester

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules through boron coordination. Boron compounds are known to participate in various biochemical processes, including enzyme inhibition and modulation of signaling pathways.

Antioxidant Activity

Recent studies have indicated that compounds with similar structures exhibit significant antioxidant properties. The antioxidant capacity can be assessed using techniques such as the Oxygen Radical Absorbance Capacity (ORAC) assay. This property is crucial for potential applications in diseases characterized by oxidative stress.

Anti-inflammatory Effects

In vitro studies have demonstrated that derivatives of pyridine compounds can exhibit anti-inflammatory activity. For instance, compounds similar to this compound have shown efficacy in reducing pro-inflammatory cytokine production in activated microglial cells.

Enzyme Inhibition

The compound's structure suggests potential inhibitory effects on various enzymes. For example, it may act as an inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in Alzheimer's disease. Inhibition studies have revealed that certain derivatives exhibit nanomolar-level inhibitory activity against DYRK1A.

Study 1: DYRK1A Inhibition

Study 2: Antioxidant and Anti-inflammatory Properties

Another investigation assessed the antioxidant and anti-inflammatory properties of pyridine derivatives using BV2 microglial cells. The study found that these compounds could significantly reduce the production of inflammatory markers and enhance cellular antioxidant defenses .

Data Table: Summary of Biological Activities

Activity TypeAssay MethodResultReference
AntioxidantORAC assaySignificant antioxidant capacity
Anti-inflammatoryCytokine production assayReduced pro-inflammatory cytokines
Enzyme inhibitionDYRK1A inhibition assayNanomolar-level inhibition

Q & A

Q. Table 1. Key Reaction Conditions for Suzuki Coupling

ParameterOptimal ValueReference
CatalystPd(PPh₃)₄ (1–2 mol%)
SolventTHF/DMF (anhydrous)
Temperature80–100°C
Reaction Time12–24 h (conventional)

Q. Table 2. Stability of Boronic Ester Under Storage Conditions

ConditionStability DurationReference
4°C, desiccated>6 months
Room temperature, open<1 week (partial hydrolysis)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

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